5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Übersicht
Beschreibung
“5-Methyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da . This compound is used in the preparation and structure activity relations of benzimidazolone as activators of chloride secretion and design of potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “5-Methyl-1,3-dihydro-2H-benzimidazol-2-one”, can be achieved through various methods . One common method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid, iron powder, and NH4Cl . Another method uses various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Molecular Structure Analysis
The molecular structure of “5-Methyl-1,3-dihydro-2H-benzimidazol-2-one” consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .
Physical And Chemical Properties Analysis
“5-Methyl-1,3-dihydro-2H-benzimidazol-2-one” has a density of 1.2±0.1 g/cm3, a boiling point of 147.7±10.0 °C at 760 mmHg, and a flash point of 51.2±19.2 °C . It also has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 123.4±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
DNA Topoisomerase I Inhibition
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of 1H-benzimidazole, exhibits significant inhibitory activity on mammalian type I DNA topoisomerase. This property makes it a compound of interest in cancer research and therapy, as topoisomerase inhibitors are crucial for controlling and modifying DNA topology during cellular processes (Alpan, Gunes, & Topçu, 2007).
Antioxidant and Antimicrobial Properties
Benzimidazole derivatives, including 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, have been found to possess antioxidant and antimicrobial activities. These properties are important for the development of new therapeutic agents with potential applications in treating various infections and diseases associated with oxidative stress (Anastassova et al., 2016).
Anti-diabetic Applications
Benzimidazole-pyrazoline hybrid molecules, incorporating 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, demonstrate significant anti-diabetic potential. These compounds have shown promising results in α-glucosidase inhibition activity, which is a key target in diabetes management (Ibraheem et al., 2020).
Antineoplastic and Antifilarial Activities
Some benzimidazole derivatives, including 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, have shown potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in cancer cells and notable activity against filarial worms, suggesting their use in cancer and parasitic infection treatments (Ram et al., 1992).
Thermostable Energetic Materials
Innovative derivatives of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, such as nitro and nitramino derivatives, have been developed with high melting points and thermal stability. These properties make them suitable for potential applications as new thermostable energetic materials in various industrial and military applications (Šarlauskas, Stankevičiūtė, & Tamulienė, 2022).
Corrosion Inhibition
Benzimidazole derivatives, including 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, have been used in corrosion inhibition studies for mild steel in acidic environments. Their effectiveness in protecting metalsurfaces from corrosion is significant for industrial applications, such as in the petroleum and chemical industries (Yadav, Behera, Kumar, & Sinha, 2013).
Analytical Methodology in Pharmaceuticals
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, as a part of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), has been subject to analytical studies for its determination in pharmaceutical dosage forms. This is crucial for quality control and assurance in the pharmaceutical industry, ensuring the efficacy and safety of drug products (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Antileukemic Properties
Novel derivatives of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one have shown promising antileukemic properties. These compounds have been synthesized and evaluated for their potential as chemotherapeutic agents in treating leukemia, highlighting their significance in cancer research (Gowda et al., 2009).
Synthetic Methodologies in Drug Development
The synthesis of (Het)arylbenzimidazoles, involving 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, is an area of active research. These methodologies are crucial for the development of pharmaceuticals, as benzimidazole is a core structure in many drugs approved by the US FDA (Mamedov & Zhukova, 2021).
Antimicrobial and Cytotoxic Activities
Benzimidazole derivatives, including 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These properties are essential for the development of new drugs targeting various bacterial infections and cancer cells (Mavrova et al., 2015).
Anti-tubercular and Antimicrobial Activities
Benzimidazole derivatives have also been investigated for their anti-tubercular and antimicrobial activities. This research is significant for developing new therapeutic agents against tuberculosis and other microbial infections (Maste et al., 2011).
Inhibition of Gastric Acid Secretion
Studies have shown that substituted benzimidazoles, including 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, caninhibit gastric acid secretion by blocking the (H+ + K+) ATPase. This mechanism is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease, highlighting the therapeutic potential of these compounds in gastroenterology (Fellenius et al., 1981).
NR2B-selective N-methyl-D-aspartate Antagonists
Benzimidazole derivatives, particularly 5-substituted benzimidazoles, have been identified as potent antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This activity is relevant in developing treatments for conditions like chronic pain, neuropathy, and neurodegenerative diseases (Mccauley et al., 2004).
Anti-hypertension Activities
5-Nitro benzimidazole derivatives, including those with 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, have shown promising results as angiotensin II receptor antagonists with anti-hypertension activities. These findings are significant for developing new antihypertensive drugs (Zhu et al., 2014).
Tubulin Polymerization Inhibitors
Methyl (5(6)-substituted benzimidazol-2yl) carbamates, including 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, have been studied for their structure-activity relationships as inhibitors of mammalian tubulin polymerization. This research is vital for developing cancer therapies, as tubulin inhibitors play a critical role in controlling cell division (Lacey & Watson, 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCHXZUMFHNSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278872 | |
Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
CAS RN |
5400-75-9 | |
Record name | 5-Methylbenzimidazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5400-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLBENZIMIDAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2CJM7V6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.